4H-Thieno(2,3-d)(1,3)oxazin-4-one, 2,2'-(1,3-phenylene)bis(5,6-dihydro-
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Overview
Description
4H-Thieno(2,3-d)(1,3)oxazin-4-one, 2,2’-(1,3-phenylene)bis(5,6-dihydro-) is a complex heterocyclic compound that features a unique structure combining thieno and oxazin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno(2,3-d)(1,3)oxazin-4-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This reaction facilitates the formation of the oxazin ring through the involvement of the acetyl methyl group and the amide carbonyl moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno(2,3-d)(1,3)oxazin-4-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazin ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno or oxazin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the core structure.
Scientific Research Applications
4H-Thieno(2,3-d)(1,3)oxazin-4-one derivatives have diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Thieno(2,3-d)(1,3)oxazin-4-one derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes such as acetylcholinesterase and cholesterol esterase . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4H-Thieno(2,3-d)(1,3)oxazin-4-one stands out due to its unique combination of thieno and oxazin rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
81930-86-1 |
---|---|
Molecular Formula |
C18H12N2O4S2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[3-(4-oxo-5,6-dihydrothieno[2,3-d][1,3]oxazin-2-yl)phenyl]-5,6-dihydrothieno[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C18H12N2O4S2/c21-17-11-4-6-25-15(11)19-13(23-17)9-2-1-3-10(8-9)14-20-16-12(5-7-26-16)18(22)24-14/h1-3,8H,4-7H2 |
InChI Key |
DMXCSCNVDFSQRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C(=O)OC(=N2)C3=CC(=CC=C3)C4=NC5=C(CCS5)C(=O)O4 |
Origin of Product |
United States |
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